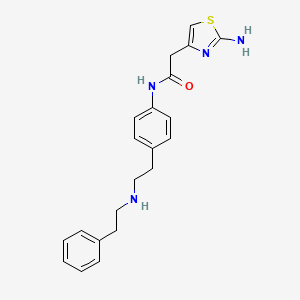
Dehydroxy mirabegron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroxy mirabegron is a derivative of mirabegron, a potent and selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used in the treatment of overactive bladder syndrome by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This compound, as the name suggests, is a modified form of mirabegron where a hydroxyl group has been removed, potentially altering its pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroxy mirabegron can be approached by modifying the synthetic route of mirabegron. One common method involves the reduction of an amide in the presence of an amine-borane complex, where the amine is an aniline . Another approach starts with ®-styrene epoxide, which undergoes a series of reactions including regioselective ring opening, reductive amination, and amidation . The removal of the hydroxyl group can be achieved through specific dehydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps to those used in the synthesis of mirabegron, with additional steps for the dehydroxylation process. This could involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dehydroxy mirabegron can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could revert any oxidized forms back to the original compound.
Substitution: Replacement of one functional group with another, which could be used to introduce new pharmacophores or modify existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might use halogenating agents or nucleophiles under conditions such as reflux or in the presence of catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce fully reduced forms of the compound. Substitution reactions could introduce various functional groups, leading to a range of derivatives with potentially different pharmacological properties.
科学的研究の応用
Chemistry: As a model compound for studying the effects of dehydroxylation on beta-3 adrenergic receptor agonists.
Biology: Investigating its interactions with biological systems, particularly its binding affinity and activity at beta-3 adrenergic receptors.
Industry: Potential use in the development of new pharmaceuticals with improved efficacy or reduced side effects compared to mirabegron.
作用機序
Dehydroxy mirabegron, like mirabegron, is expected to act as a beta-3 adrenergic receptor agonist. By activating these receptors, it relaxes the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and reducing symptoms of urgency and frequency . The removal of the hydroxyl group may alter its binding affinity or selectivity, potentially leading to different pharmacological effects.
類似化合物との比較
Similar Compounds
Mirabegron: The parent compound, used for treating overactive bladder syndrome.
Vibegron: Another beta-3 adrenergic receptor agonist with similar applications.
Solabegron: A beta-3 adrenergic receptor agonist under investigation for similar indications.
Uniqueness
Dehydroxy mirabegron is unique in that it lacks the hydroxyl group present in mirabegron, which may result in different pharmacokinetic and pharmacodynamic properties. This modification could potentially lead to improved efficacy, reduced side effects, or new therapeutic applications compared to its parent compound and other similar beta-3 adrenergic receptor agonists.
特性
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMFYHUWWFFNPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
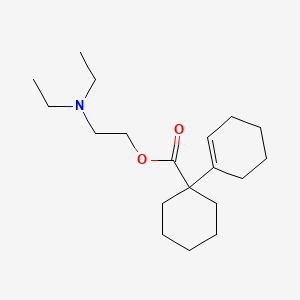
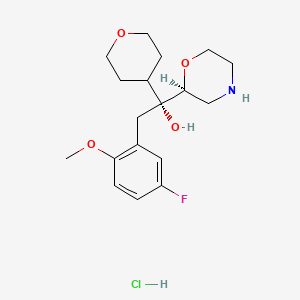
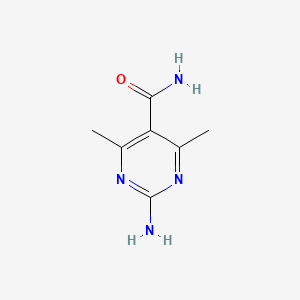
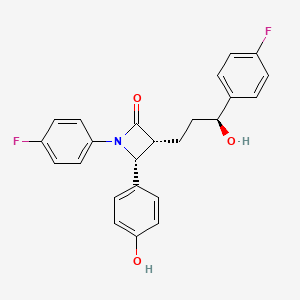

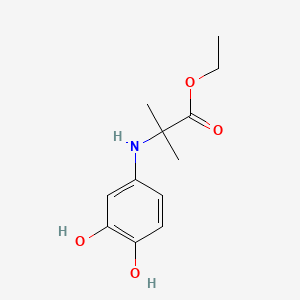

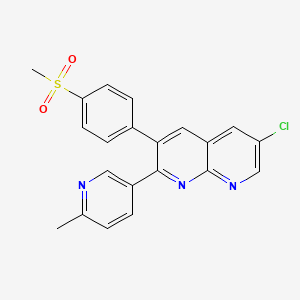

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)


![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

